molecular formula C15H14N2O B1621263 3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol CAS No. 889955-12-8

3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol

Cat. No.: B1621263
CAS No.: 889955-12-8
M. Wt: 238.28 g/mol
InChI Key: JBYLMCZNJRMUCA-UHFFFAOYSA-N
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Description

The compound “3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol” belongs to the class of benzodiazepines . Benzodiazepines are privileged heteroaromatic molecules and are considered to be the core of an essential class of pharmaceutically active analogues . They have been used in the field of medicinal chemistry for drug discovery research .


Synthesis Analysis

The synthesis of benzodiazepines has been receiving much attention in the field of medicinal chemistry . An efficient and eco-friendly approach for the synthesis of novel substituted 3H-benzo[B][1,4]diazepine derivatives using non-toxic basic alumina as a reusable catalyst under microwave irradiations has been presented . The influence of different types of alumina as catalyst was studied and it was found that the best yield of the product was obtained with basic alumina catalyst .


Molecular Structure Analysis

The molecular structure of benzodiazepines was properly elucidated using MS, IR, NMR, and elemental analysis . The structure of these compounds can be easily prepared via an improved process .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepines are based on the formation of carbon–carbon bond formation . Among them, direct Aldol condensation and Claisen-Schmidt condensation still occupy a well-known position .

Scientific Research Applications

Novel Synthetic Approaches

  • Condensation Reaction Synthesis : A novel and efficient method has been developed for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, showcasing broad biological activities. This method utilizes aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at room temperature, offering high yields without the need for catalysts or activation (Shaabani et al., 2009).

  • Regiospecific Synthesis and Structural Studies : Research into the regiospecific preparation of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones reveals the influence of fluoro-substituents on the structural configuration and chemical reactivity of these compounds, highlighting the versatility of benzodiazepine derivatives in chemical synthesis (Núñez Alonso et al., 2020).

  • Cyclocondensation for Benzodiazepines : The base-catalyzed cyclocondensation of β-aminoketones to 1,5-benzodiazepines demonstrates a straightforward approach to preparing several benzodiazepine derivatives, emphasizing the structural diversity achievable with simple modifications (Roman et al., 2002).

  • Efficient Synthesis and Spectroscopy : An efficient four-step synthesis method for new derivatives of dibenzo[b,e][1,4]diazepin-1-ones proposes potential biological and pharmacological activities, showcasing the compound's versatility in the development of central nervous system treatments (Cortés et al., 2007).

Future Directions

The future directions in the research of benzodiazepines could involve the development of more efficient and eco-friendly synthesis methods . Additionally, further investigation into the biological activities of benzodiazepines could lead to the discovery of new therapeutic applications .

Biochemical Analysis

Cellular Effects

The effects of 3-(4,5-Dihydro-3H-benzo[b][1,4]diazepin-2-yl)-phenol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzodiazepines have been shown to affect the expression of genes related to neurotransmitter synthesis and release . In cellular models, this compound may alter the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to the GABA receptor, which enhances the receptor’s affinity for GABA and increases chloride ion influx into neurons . This hyperpolarizes the neuronal membrane, making it less excitable and leading to the compound’s sedative and anxiolytic effects. Additionally, this compound may inhibit or activate other enzymes and proteins, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that benzodiazepines can degrade over time, leading to a decrease in their efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to benzodiazepines can result in tolerance, where higher doses are required to achieve the same effect. Additionally, long-term use may lead to changes in cellular function, such as altered gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, it may cause toxicity, including respiratory depression, motor impairment, and potential neurotoxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effects, while exceeding this range leads to adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of the compound. The interaction with cofactors and other enzymes in the metabolic pathways can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its pharmacological effects. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. The distribution within tissues can vary, with higher concentrations in the brain and other organs involved in its metabolism.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis. The localization to specific organelles can affect the compound’s efficacy and potential side effects.

Properties

IUPAC Name

3-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-12-5-3-4-11(10-12)13-8-9-16-14-6-1-2-7-15(14)17-13/h1-7,10,16,18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYLMCZNJRMUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N=C1C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378030
Record name 3-(2,3-Dihydro-1H-1,5-benzodiazepin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889955-12-8
Record name 3-(2,3-Dihydro-1H-1,5-benzodiazepin-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 2
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 3
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 4
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 5
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol
Reactant of Route 6
3-(4,5-Dihydro-3H-benzo[B][1,4]diazepin-2-YL)-phenol

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